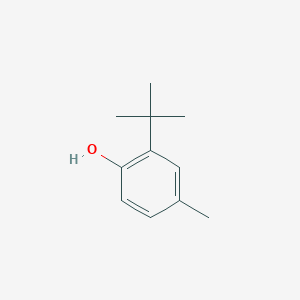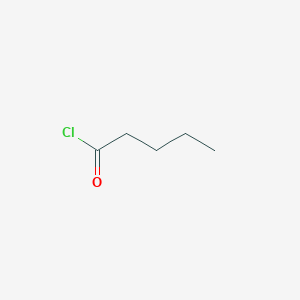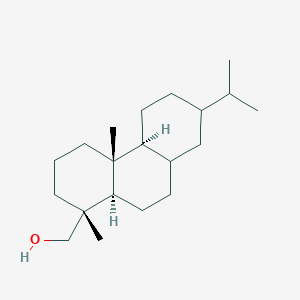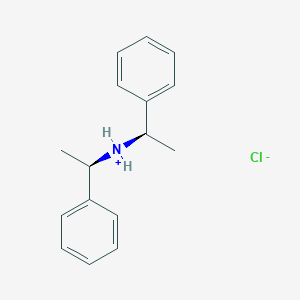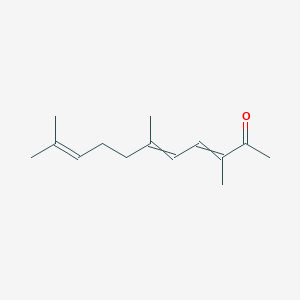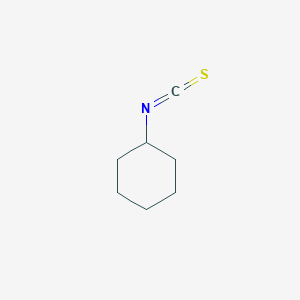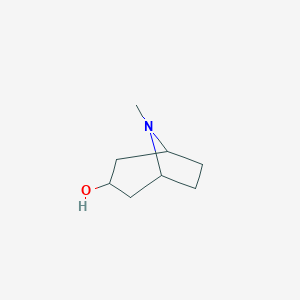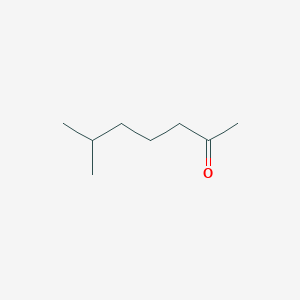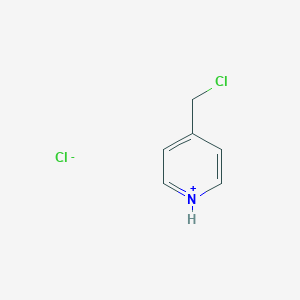
Chlorhydrate de 4-(chlorométhyl)pyridine
Vue d'ensemble
Description
4-(Chloromethyl)pyridine hydrochloride (4-CMPHCl) is a derivative of pyridine and is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 129 °C. 4-CMPHCl is widely used in organic synthesis and medicinal chemistry due to its unique properties.
Applications De Recherche Scientifique
Synthèse peptidique
Le chlorhydrate de 4-(chlorométhyl)pyridine est largement utilisé comme réactif pour la protection des extrémités carboxyliques des peptides sous forme d'esters de 4-picolyle . Cela fournit une « poignée » polaire qui facilite la séparation et la purification des peptides pendant la synthèse. Le groupe protecteur peut être introduit en présence d'une base, telle que la tétraméthylguanidine, et est stable à la déprotection acide des groupes Cbz. Il peut être éliminé par une base, du sodium dans l'ammoniac liquide ou par hydrogénolyse catalytique .
Synthèse organique
En tant que matière première et intermédiaire importante, ce composé trouve son application en synthèse organique. Il est utilisé pour introduire des fonctionnalités pyridylméthyles dans les molécules organiques, qui peuvent servir de ligands en chimie de coordination ou d'intermédiaires dans la synthèse de composés organiques plus complexes .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, le this compound est utilisé comme intermédiaire dans la synthèse de divers médicaments. Son rôle de bloc de construction pour la construction de molécules médicamenteuses est crucial en raison de son groupe chlorométhyle réactif, qui peut être transformé en une variété de groupes fonctionnels .
Produits agrochimiques
Ce produit chimique sert d'intermédiaire dans la production de produits agrochimiques. Il est impliqué dans la synthèse de composés qui sont utilisés comme ingrédients actifs dans les pesticides et les herbicides, contribuant au développement de produits qui protègent les cultures contre les ravageurs et les maladies .
Science des matériaux
En science des matériaux, le this compound est utilisé pour modifier les propriétés de surface des matériaux. Il peut être greffé sur des polymères ou d'autres surfaces pour introduire des fonctionnalités pyridiniques, qui peuvent modifier la réactivité chimique, les propriétés d'adhésion ou la conductivité du matériau .
Chimie analytique
En raison de sa structure chimique distincte, ce composé est utilisé en chimie analytique comme agent de dérivatisation. Il réagit avec des groupes fonctionnels spécifiques dans les analytes, les rendant plus détectables ou séparables lors de l'analyse, comme en chromatographie ou en spectroscopie .
Catalyse
La partie pyridine du this compound peut agir comme un ligand dans les systèmes catalytiques. Il peut se coordonner à des centres métalliques et influencer la réactivité du catalyseur, ce qui est bénéfique dans diverses réactions catalytiques, notamment les polymérisations et les oxydations .
Éducation chimique
Enfin, en éducation et en recherche chimiques, ce composé est utilisé pour démontrer diverses réactions chimiques et techniques de synthèse aux étudiants et aux chercheurs. Il fournit un exemple pratique de la chimie du groupe chlorométhyle et de ses applications dans des scénarios du monde réel .
Mécanisme D'action
Target of Action
4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride , is a chemical compound used as an important organic raw material in the production of high-value fine chemical products . .
Mode of Action
It’s known that chloromethyl groups can react with amines, alcohols, and thiols, potentially modifying biomolecules in a biological system .
Biochemical Pathways
Given its reactivity, it could potentially interfere with various biochemical pathways depending on the specific biological context .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The action of 4-(Chloromethyl)pyridine hydrochloride can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. It is also known to be stable in air but decomposes when heated .
Safety and Hazards
4-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(Chloromethyl)pyridine hydrochloride are not fully understood yet. It is known that it can interact with various biomolecules in the cell. For instance, it can form 4-picolyl esters with carboxyl termini of peptides . This interaction aids in the separation and purification of peptides, suggesting that 4-(Chloromethyl)pyridine hydrochloride may interact with enzymes and proteins involved in peptide synthesis and degradation.
Molecular Mechanism
It is known to form 4-picolyl esters with carboxyl termini of peptides
Metabolic Pathways
It is known to interact with peptides , suggesting that it may be involved in peptide metabolism
Propriétés
IUPAC Name |
4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKVKPZQKYREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171264 | |
| Record name | 4-(Chloromethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1822-51-1 | |
| Record name | 4-Picolyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloromethylpyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1822-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-(Chloromethyl)pyridine hydrochloride in a chemical synthesis context?
A1: 4-(Chloromethyl)pyridine hydrochloride serves as a versatile protecting group for various functional groups in organic synthesis. It effectively protects alcohols [], phenols [], thiols [], and carboxylic acids [], allowing for selective chemical transformations at other sites within a molecule.
Q2: The provided research mentions a four-step synthesis of 4-(Chloromethyl)pyridine hydrochloride. Could you elaborate on the key transformation and its significance?
A2: A crucial step involves converting 4-pyridinemethanol to 4-(Chloromethyl)pyridine hydrochloride using thionyl chloride (SOCl2) []. This reaction replaces the hydroxyl group (-OH) of the alcohol with a chlorine atom (-Cl), yielding the desired product. This transformation is significant as it introduces a reactive handle (the chlorine atom) that facilitates further chemical reactions, particularly nucleophilic substitutions, making the molecule a valuable synthetic intermediate.
Q3: Can you provide insights from the research on the structural characterization of 4-(Chloromethyl)pyridine hydrochloride?
A3: While the provided abstracts don't delve deep into detailed spectroscopic analysis, one study mentions utilizing FT-IR and FT-RAMAN spectroscopy to confirm the vibrational frequencies obtained from DFT (Density Functional Theory) calculations []. These techniques help confirm the presence of specific functional groups and provide information about the molecule's vibrational modes, contributing to its structural characterization. Additionally, the study employed NMR (Nuclear Magnetic Resonance) spectroscopy, specifically 13C and 1H NMR, to gain a deeper understanding of the molecule's structure at the atomic level [].
Q4: The research highlights the use of computational chemistry in understanding 4-(Chloromethyl)pyridine hydrochloride. Can you elaborate on the specific computational methods employed and their implications?
A4: One study employed DFT calculations using the B3LYP 6-311++G (d,p) basis set to investigate the structural, optical, and biological properties of 4-(Chloromethyl)pyridine hydrochloride []. DFT calculations enabled the researchers to predict molecular geometry, bond lengths, bond angles, and electronic properties. Comparing these theoretical predictions with experimental data, such as XRD results for bond lengths and angles, helped validate the accuracy of the chosen computational method [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




